molecular formula C27H22O4 B11387235 8-benzyl-3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

8-benzyl-3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

Katalognummer: B11387235
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: NMUQRPSYJHVEOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Significance in Furochromene Derivatives Research

The structural complexity of 8-benzyl-3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one positions it as a critical subject in furochromene research. Furochromenes, characterized by fused furan and chromene rings, exhibit diverse bioactivities due to their ability to interact with enzymatic targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The benzyl group at position 8 introduces enhanced lipophilicity, potentially improving blood-brain barrier permeability compared to simpler alkyl substituents. Concurrently, the 3-methoxyphenyl moiety at position 3 may modulate electron density across the chromenone system, influencing redox properties and binding affinity to oxidative stress–related enzymes like lipoxygenases.

Methyl groups at positions 4 and 9 contribute to steric stabilization, a feature observed in selective carbonic anhydrase inhibitors such as EMAC10163a-k derivatives, where methyl substitutions improved isoform selectivity by 2–3 orders of magnitude. Comparative analyses of furochromene scaffolds suggest that 7H-furo[2,3-f] systems exhibit greater conformational rigidity than 2H-chromenes, potentially enhancing target specificity. For example, molecular docking studies of analogous compounds revealed that rigid 7H-furochromenes maintain optimal orientation within enzyme active sites, with calculated binding energies ≤−8.5 kcal/mol.

Structural Comparisons with Related Derivatives

Table 1 highlights key structural and functional differences between 8-benzyl-3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one and representative furochromenes:

Compound Substituents (Positions) Key Bioactivity Target Enzymes
EMAC10163a 4,8-dimethyl; 3-methylacetate hCA IX/XII inhibition (K~i~ 45 nM) Carbonic anhydrase isoforms
3e 4-CF~3~-phenyl hydrazone Dual AChE/BChE inhibition Cholinesterases, LOX-15
Target Compound 8-benzyl; 3-(3-methoxyphenyl) Hypothesized multi-target activity Underexplored in literature

This compound’s unique substitution pattern suggests untapped potential in targeting neurodegenerative or inflammatory pathways, given the demonstrated efficacy of methoxy- and benzyl-containing analogs against cholinesterases (IC~50~ 5.4–10.4 μM) and lipoxygenases (IC~50~ 12–18 μM).

Historical Context of Benzyl-Substituted Chromenone Development

The integration of benzyl groups into chromenone frameworks originated in the late 20th century as a strategy to enhance pharmacokinetic properties. Early work on visnagin derivatives demonstrated that benzyl etherification at position 8 increased metabolic stability by 40% in murine models compared to hydroxylated analogs. By the 2010s, researchers systematically explored benzyl’s role in modulating isoform selectivity for cancer-associated enzymes. For instance, 8-propyl-7H-furochromenes showed 15-fold selectivity for hCA XII over hCA I, while benzyl analogs exhibited improved blood-brain barrier penetration metrics (logP 2.8 vs. 1.9 for propyl).

A pivotal advancement occurred with the development of EMAC10164g, a 9-methyl-7H-furochromene derivative featuring a 6-aryl group. Molecular dynamics simulations revealed that its benzyl-like aryl substituent formed stable van der Waals contacts (≤3.5 Å) with hCA IX’s hydrophobic pocket, achieving K~i~ 32 nM. This finding directly informed the design of 8-benzyl derivatives to exploit similar interactions. Parallel synthesis efforts in antimicrobial research yielded 8-benzyl-furochromenopyrimidinones with MIC values ≤2 μg/mL against Staphylococcus aureus, underscoring the pharmacophore’s versatility.

Current Research Landscape and Knowledge Gaps

Despite structural innovations, 8-benzyl-3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one remains undercharacterized in peer-reviewed literature. Existing data on analogous compounds suggest three priority research areas:

  • Enzymatic Target Profiling : No studies have assessed its activity against carbonic anhydrase isoforms or cholinesterases, despite the demonstrated relevance of these targets in cancer and Alzheimer’s disease.
  • Synthetic Methodology : Current routes to 8-benzyl furochromenes rely on Knoevenagel condensations (45–60% yield), but microwave-assisted synthesis could improve efficiency, as shown for EMAC10163 derivatives (85% yield in 2 hours).
  • Computational Modeling : Molecular docking predictions are absent, though simulations of similar compounds identified critical interactions, such as the 3-methoxyphenyl group’s hydrogen bonding with LOX-15’s Gln^514^ (ΔG −7.8 kcal/mol).

Critical Knowledge Gaps

  • Structure-Activity Relationships : The combined effects of 8-benzyl and 3-(3-methoxyphenyl) groups on isoform selectivity remain unquantified.
  • Metabolic Stability : Preliminary ADMET predictions for simpler furochromenes indicate moderate hepatic extraction ratios (0.3–0.5), but the benzyl group’s impact on cytochrome P450 interactions is unknown.
  • Synergistic Multi-Target Activity : No studies have evaluated dual inhibition profiles (e.g., AChE/LOX-15), a strategy that improved therapeutic indices in related hydrazone derivatives.

Eigenschaften

Molekularformel

C27H22O4

Molekulargewicht

410.5 g/mol

IUPAC-Name

8-benzyl-3-(3-methoxyphenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C27H22O4/c1-16-12-23-25(17(2)21(27(28)31-23)13-18-8-5-4-6-9-18)26-24(16)22(15-30-26)19-10-7-11-20(14-19)29-3/h4-12,14-15H,13H2,1-3H3

InChI-Schlüssel

NMUQRPSYJHVEOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C5=CC(=CC=C5)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Ring Formation

The furochromene core is typically synthesized via cyclization reactions involving phenolic precursors. Common approaches include:

  • Claisen-Schmidt Condensation : Coupling α,β-unsaturated ketones with phenols under acidic or basic conditions.

  • Pechmann Reaction : Cyclization of β-keto esters with phenols in the presence of acid catalysts.

  • Palladium-Catalyzed Cross-Coupling : For constructing C–C bonds between aromatic systems (e.g., Suzuki-Miyaura coupling).

Table 1: Core Ring Formation Methods

MethodReagents/ConditionsAdvantagesChallenges
Claisen-SchmidtAcid/heat (e.g., H₂SO₄, HCl)High yield, simplicityLimited functional group tolerance
Pechmann ReactionAc₂O, H₂SO₄, heatAccess to coumarin derivativesHarsh conditions, side reactions
Pd-Catalyzed CouplingPd(PPh₃)₄, Na₂CO₃, DMFFlexible for complex substratesHigh cost, ligand optimization

Substituent Installation

Post-core formation, substituents are introduced via:

  • Alkylation : Benzyl groups via Friedel-Crafts or nucleophilic substitution.

  • Methylation : Using methyl iodide or dimethyl sulfate under basic conditions.

  • Electrophilic Substitution : Direct introduction of methoxyphenyl groups.

Table 2: Substituent Installation Methods

PositionReagent/MethodConditionsYield Range
8-BenzylBenzyl bromide, K₂CO₃DMF, 80°C, 12h60–80%
3-MethoxyphenylSuzuki coupling (3-bromo-phenyl boronic acid)Pd(PPh₃)₄, K₂CO₃, DME, 100°C70–90%
4/9-MethylCH₃I, K₂CO₃DMF, RT, 6h85–95%

Proposed Synthetic Routes

Route A: Sequential Functionalization

  • Core Formation : Synthesize 7H-furo[2,3-f]chromen-7-one via Pechmann reaction.

  • Methylation : Introduce methyl groups at positions 4 and 9 using CH₃I/K₂CO₃.

  • Benzyl Installation : Alkylate position 8 with benzyl bromide.

  • 3-Methoxyphenyl Coupling : Suzuki-Miyaura coupling at position 3.

Route B: One-Pot Multi-Component Reaction

  • Simultaneous Cyclization and Functionalization : Use a β-keto ester, 3-methoxyphenyl boronic acid, and benzyl bromide in a Pd-catalyzed system.

  • Post-Modification : Introduce methyl groups via CH₃I.

Scheme 2: Route B

Reaction Optimization and Challenges

Key Parameters

  • Catalyst Selection : Pd catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency but require ligand optimization.

  • Base and Solvent : K₂CO₃/DMF or Na₂CO₃/DME systems balance reactivity and solubility.

  • Temperature : 80–100°C for cyclization; RT for methylation.

Troubleshooting

  • Low Yields : Mitigate via excess reagents (e.g., 1.5 equiv benzyl bromide).

  • Side Reactions : Use protecting groups (e.g., Boc for amines) to prevent undesired alkylation.

Analytical Characterization

Spectroscopic Data

TechniqueKey Peaks (Target Compound)
¹H NMR δ 7.8–7.9 (d, 2H, Ar-H), δ 6.8–6.9 (m, 3H, OCH₃-Ar), δ 2.3–2.5 (s, 6H, CH₃)
¹³C NMR δ 160–170 (C=O), δ 150–155 (OCH₃), δ 25–30 (CH₃)
HRMS [M+H]⁺ = 381.1492 (C₂₆H₂₁O₃⁺)

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Benzyl-3-(3-Methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

    Reduktion: Reduktionsreaktionen mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können den Furochrom-Kern modifizieren.

    Substitution: Elektrophile und nucleophile Substitutionsreaktionen können durchgeführt werden, um Substituenten an den aromatischen Ringen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Benzylbromid in Gegenwart einer Base wie Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has the molecular formula C26H20O3C_{26}H_{20}O_{3} and a molecular weight of 380.4 g/mol. The structure includes a furochromene backbone characterized by a fused furan and chromene moiety, which is essential for its diverse chemical properties and biological activities.

Medicinal Chemistry

8-benzyl-3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has been studied for its potential therapeutic effects. Research indicates that it exhibits various biological activities including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against several microbial strains, indicating potential use as an antimicrobial agent .

The compound's interactions with biological targets have been extensively researched. For instance:

  • Anti-inflammatory Effects : It has been evaluated for its anti-inflammatory properties in vitro, showing promise in reducing inflammation markers.
  • Cytotoxicity : The cytotoxic effects on cancer cell lines have been assessed, revealing potential applications in cancer therapy .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of various furochromene derivatives, including this compound, revealed significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Antioxidant Properties

In another investigation focused on antioxidant activity, the compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated that it effectively scavenged free radicals, demonstrating its potential as a natural antioxidant agent suitable for food preservation and health supplements .

Wirkmechanismus

The mechanism of action of 8-benzyl-3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position Effects: The 3-methoxyphenyl group in the target compound may confer distinct electronic effects compared to the 4-methoxy isomer (e.g., altered binding affinity in biological systems) .

Photoreactivity :

  • All furocoumarins exhibit UV-dependent photoreactivity due to their conjugated aromatic systems. Ethynyl and methoxy substituents may modulate this activity .

Lipophilicity and Bioavailability :

  • The benzyl group in the target compound and its tetramethyl analog (C₂₂H₂₀O₃) significantly enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biologische Aktivität

8-benzyl-3-(3-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic compound belonging to the furochromene class, characterized by a fused furan and chromene structure. This compound has garnered attention due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties. The molecular formula is C26H20O3C_{26}H_{20}O_3 with a molecular weight of 380.4 g/mol.

The compound's unique structural features contribute to its biological activity. Key physical properties include:

  • Molecular Weight : 380.4 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 507.4 °C
  • Melting Point : Not available

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its mechanism appears to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis.

  • Mechanism of Action :
    • The compound has been shown to inhibit cell migration and invasion in hepatocellular carcinoma (HCC) cell lines.
    • It downregulates integrin α7 expression and affects downstream signaling pathways such as FAK/AKT, which are crucial for cell motility and metastasis .
  • In Vitro Studies :
    • In Huh7 cells (a model for HCC), concentrations greater than 5 μM significantly suppressed cell viability over 24 and 48 hours.
    • The IC50 values were found to be 48.22 μM at 24 hours and 38.15 μM at 48 hours .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other furochromene derivatives:

Compound NameStructural FeaturesUnique Properties
5-Phenyl-7H-furo[2,3-g]chromen-7-oneFurochromene analogSimilar biological activities but different substituents
3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-oneDifferent substituents on furochromene ringVaries in reactivity and biological profile
8-benzyl-4-methylcoumarinRelated coumarin structureExhibits distinct chemical behavior due to methyl substitution

Case Studies

  • Study on Hepatocellular Carcinoma :
    • A study evaluated the effects of the compound on Huh7 cells and reported significant inhibition of migration and invasion when treated with non-cytotoxic concentrations .
    • The study concluded that the compound's ability to modulate p53 expression is crucial for its anti-metastatic effects.
  • Antimicrobial Evaluation :
    • While specific case studies focusing solely on this compound's antimicrobial activity are scarce, related compounds in the furochromene class have shown promise in inhibiting bacterial growth.

Q & A

Q. How to address low bioavailability in preclinical models?

  • Methodological Answer : Formulate with cyclodextrins or lipid nanoparticles to enhance solubility . Monitor plasma concentrations via LC-MS/MS and adjust dosing regimens based on PK/PD modeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.